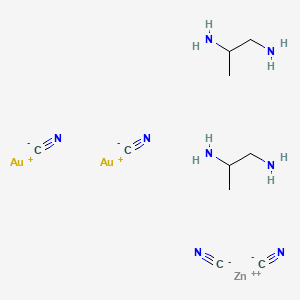
3-(Methylthio)acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Methylthio)acrylic acid is an organic compound with the molecular formula C4H6O2S. It is characterized by the presence of a methylthio group attached to the acrylic acid backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-(Methylthio)acrylic acid can be synthesized through several methods. One common approach involves the treatment of 3-mercaptopropionic acid with dimethyl sulfate, followed by esterification with diazomethane . Another method includes the oxidative decarboxylation of L-methionine by Streptomyces lincolnensis, which produces 3-methylthioacrylic acid as a metabolic product .
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes. Streptomyces species are known to produce this compound when cultured in media supplemented with methionine . The production conditions, including the concentration of methionine and the presence of specific enzymes, play a crucial role in optimizing the yield of this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Methylthio)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the double bond in the acrylic acid moiety to a single bond, forming saturated derivatives.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated derivatives of this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(Methylthio)acrylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers
Biology: The compound is studied for its role in metabolic pathways and its potential as a biochemical marker.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-(Methylthio)acrylic acid involves its interaction with various molecular targets and pathways. In biological systems, it is metabolized by enzymes such as peroxidases, which catalyze its oxidative decarboxylation . The compound can also act as a precursor for the synthesis of other biologically active molecules, influencing various metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
3-Mercaptopropionic acid: Similar structure but with a mercapto group instead of a methylthio group.
Methacrylic acid: Similar acrylic acid backbone but lacks the sulfur-containing group.
3-Methylthiopropionic acid: Similar sulfur-containing group but with a different carbon chain structure.
Uniqueness: 3-(Methylthio)acrylic acid is unique due to the presence of both an acrylic acid moiety and a methylthio group. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and research .
Eigenschaften
Molekularformel |
C4H6O2S |
|---|---|
Molekulargewicht |
118.16 g/mol |
IUPAC-Name |
3-methylsulfanylprop-2-enoic acid |
InChI |
InChI=1S/C4H6O2S/c1-7-3-2-4(5)6/h2-3H,1H3,(H,5,6) |
InChI-Schlüssel |
RCZLOQQOUWHMIS-UHFFFAOYSA-N |
Kanonische SMILES |
CSC=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


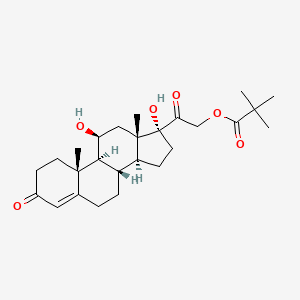

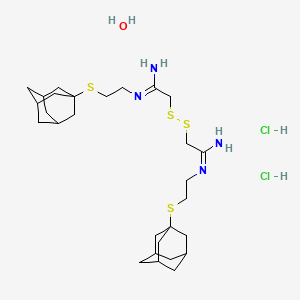
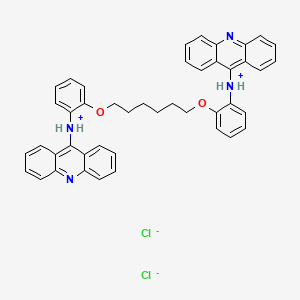
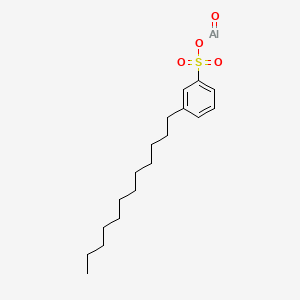
![Sodium;2-[3-(2-hydroxyethyl)-2-nonyl-4,5-dihydroimidazol-1-ium-1-yl]acetate;hydroxide](/img/structure/B13786445.png)

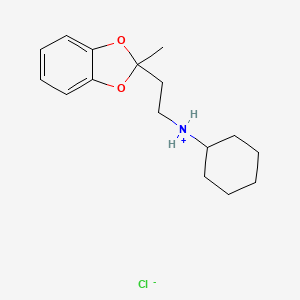
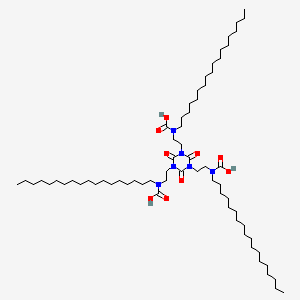
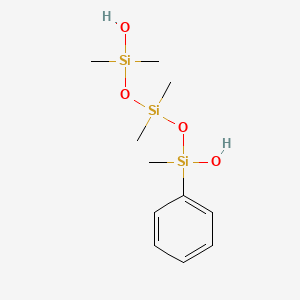
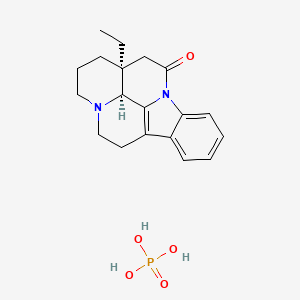
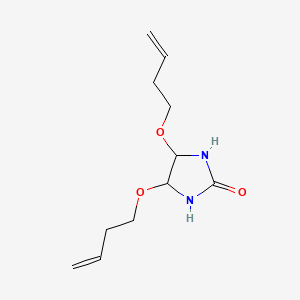
![N-[(Benzyloxy)carbonyl]-L-alanine succinic anhydride](/img/structure/B13786491.png)
